molecular formula C12H12FNS B11728325 Benzyl[(5-fluorothiophen-2-yl)methyl]amine

Benzyl[(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11728325
M. Wt: 221.30 g/mol
InChI Key: ZRPLRNQDHALLDJ-UHFFFAOYSA-N
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Description

Benzyl[(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features a benzyl group attached to a thiophene ring substituted with a fluorine atom at the 5-position and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(5-fluorothiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Fluorination: The thiophene ring is then fluorinated at the 5-position using a fluorinating agent such as Selectfluor.

    Benzylation: The fluorinated thiophene is then subjected to a benzylation reaction using benzyl chloride in the presence of a base like sodium hydride.

    Amination: Finally, the benzylated product is reacted with ammonia or an amine source to introduce the amine group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amine derivatives.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Benzyl[(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzyl[(5-fluorothiophen-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

    Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

    Fluorobenzene: A benzene ring substituted with a fluorine atom.

    Benzylamine: A benzyl group attached to an amine group.

Uniqueness: Benzyl[(5-fluorothiophen-2-yl)methyl]amine is unique due to the combination of its structural features: the benzyl group, the fluorinated thiophene ring, and the amine group. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H12FNS/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-7,14H,8-9H2

InChI Key

ZRPLRNQDHALLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

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